molecular formula C16H10F3N3O3 B5616578 1-(3-NITROPHENYL)-2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE

1-(3-NITROPHENYL)-2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE

Cat. No.: B5616578
M. Wt: 349.26 g/mol
InChI Key: VQUWUVVBJJSASO-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone is a complex organic compound that features both nitrophenyl and benzimidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-nitrophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration of Phenyl Ring:

    Formation of Benzimidazole: The benzimidazole ring is often synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Coupling Reaction: The final step involves coupling the nitrophenyl and benzimidazole moieties through a suitable linker, often using a Friedel-Crafts acylation reaction with appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl ring.

    Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: Formation of 1-(3-aminophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzimidazole derivatives.

Scientific Research Applications

1-(3-Nitrophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with various enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(3-nitrophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone involves its interaction with specific molecular targets. The nitrophenyl and benzimidazole groups can bind to active sites of enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 1-(3-Nitrophenyl)-2-[2-(methyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone
  • 1-(3-Nitrophenyl)-2-[2-(chloromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone

Uniqueness: 1-(3-Nitrophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical properties, such as increased stability and lipophilicity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

1-(3-nitrophenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O3/c17-16(18,19)15-20-12-6-1-2-7-13(12)21(15)9-14(23)10-4-3-5-11(8-10)22(24)25/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUWUVVBJJSASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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